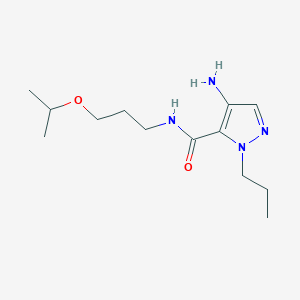

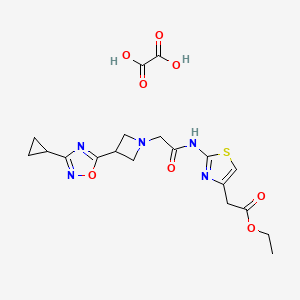

![molecular formula C16H19N5O2 B2877906 N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946228-98-4](/img/structure/B2877906.png)

N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazines are a class of heterocyclic compounds that contain a nitrogen atom in their six-membered ring . They are known for their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antiprotozoal properties .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the reaction of diazoazoles with CH-active two-carbon synthons . Microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions are some of the methods used .Molecular Structure Analysis

The molecular structure of 1,2,4-triazines is characterized by a six-membered ring with three nitrogen atoms . The exact structure of “N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” could not be found in the available literature.Chemical Reactions Analysis

1,2,4-Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

The chemistry of imidazo[2,1-c][1,2,4]triazine derivatives, including compounds similar to N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, is complex and multifaceted. Research has demonstrated various synthesis methods for these compounds, highlighting their potential in creating diverse chemical structures. For example, alkylation and cyclisation processes were used to create thiazolo and triazolo pyrimidine derivatives from similar compounds (Haiza et al., 2000).

Antitumor Properties

Imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for their potential as antitumor agents. A study on similar compounds found that the interaction of diazoimidazole-4-carboxamide and isocyanates resulted in compounds with curative activity against certain leukemias, suggesting a prodrug mechanism (Stevens et al., 1984).

Magnetic and Photophysical Properties

Some research has explored the synthesis of imidazo[2,1-c][1,2,4]triazine derivatives and their magnetic behaviors. For instance, the synthesis and characterization of dendrimeric melamine cored complexes capped with these compounds revealed unique magnetic susceptibility measurements (Uysal & Koc, 2010).

CO2 Capture Applications

The potential for CO2 capture using triazine-based polymers, which could include derivatives similar to N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, has been investigated. High CO2 adsorption capabilities were observed, demonstrating significant selectivity over other gases (Sekizkardes et al., 2014).

Mecanismo De Acción

While the specific mechanism of action for “N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not available, 1,2,4-triazines are known to exhibit a broad spectrum of biological activities. They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Direcciones Futuras

Research into 1,2,4-triazines continues to be a vibrant field due to their wide range of biological activities and potential therapeutic applications . Future work may involve the design and synthesis of new 1,2,4-triazine derivatives with improved potency and selectivity for various biological targets.

Propiedades

IUPAC Name |

N-butan-2-yl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-3-11(2)17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQUWAJLNMEVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

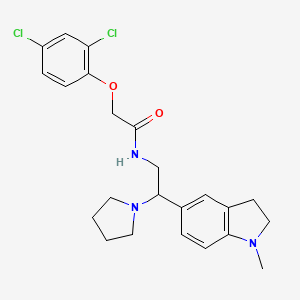

![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)

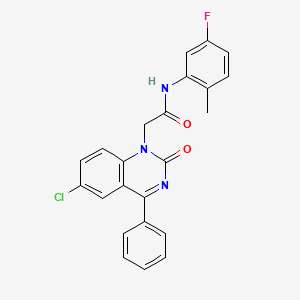

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)

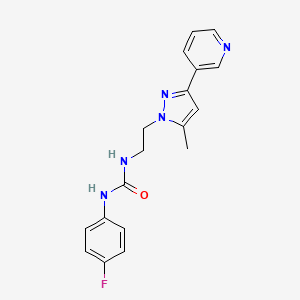

![2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2877835.png)

![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2877843.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2877845.png)

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2877846.png)